ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 532970-44-8
Cat. No.: VC5725955
Molecular Formula: C31H33N3O4S2
Molecular Weight: 575.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532970-44-8 |
|---|---|
| Molecular Formula | C31H33N3O4S2 |
| Molecular Weight | 575.74 |
| IUPAC Name | ethyl 2-[[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C31H33N3O4S2/c1-3-38-31(37)28-23-13-7-9-15-25(23)40-30(28)33-27(35)19-39-26-18-34(24-14-8-6-12-22(24)26)17-16-32-29(36)21-11-5-4-10-20(21)2/h4-6,8,10-12,14,18H,3,7,9,13,15-17,19H2,1-2H3,(H,32,36)(H,33,35) |
| Standard InChI Key | XPAMFTOQVXAOOT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₃₁H₃₃N₃O₄S₂ and a molecular weight of 575.74 g/mol. Its structure combines three pharmacophoric elements:
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A 4,5,6,7-tetrahydrobenzo[b]thiophene ring system, which provides a rigid, lipophilic scaffold.
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An indole-3-thioether group connected via an acetamide bridge, introducing hydrogen-bonding capabilities.
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A 2-methylbenzamidoethyl side chain, which enhances solubility and modulates receptor interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 532970-44-8 |
| Molecular Formula | C₃₁H₃₃N₃O₄S₂ |
| Molecular Weight | 575.74 g/mol |
| Predicted LogP | 4.2 (Lipophilic character) |
| Hydrogen Bond Donors | 3 (2 x NH, 1 x CONH) |
| Hydrogen Bond Acceptors | 6 (4 x O, 2 x S) |
Synthesis and Reaction Design
Strategic Approach
The synthesis employs a four-step sequence involving:
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Gewald Reaction: Formation of the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate core via condensation of cyclohexanone, sulfur, and ethyl cyanoacetate in ethanol with morpholine catalysis .
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Cyanoacetylation: Reaction of the aminothiophene intermediate with 1-cyanoacetyl-3,5-dimethylpyrazole in dichloromethane to install the cyanoacetamide group .
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Knoevenagel Condensation: Treatment with 2-methylbenzaldehyde in toluene using piperidine/acetic acid catalysis to form the α,β-unsaturated acrylamido linkage .
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Indole Coupling: Thioether formation between 1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-thiol and the acrylamido intermediate in DMF with K₂CO₃ .
Table 2: Synthetic Yield Optimization
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Gewald Reaction | Ethanol | Morpholine | 80 | 72 |
| Cyanoacetylation | DCM | - | 25 | 85 |
| Knoevenagel | Toluene | Piperidine | 110 | 68 |
| Indole Coupling | DMF | K₂CO₃ | 60 | 58 |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Critical absorption bands include:
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3320 cm⁻¹: N-H stretching (amide and indole NH).
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2215 cm⁻¹: C≡N stretch (cyano group).
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1680 cm⁻¹: Ester C=O.
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1655 cm⁻¹: Amide I band.
Nuclear Magnetic Resonance (¹H NMR)
Key proton environments (δ, ppm):
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1.38–1.42 (t, 3H): Ethyl ester CH₃.
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4.40–4.46 (q, 2H): Ethyl ester CH₂.
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7.18–7.55 (m, 8H): Aromatic protons (benzamide and indole).
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8.56 (s, 1H): α,β-Unsaturated CH= group.
Mass Spectrometry
The molecular ion peak at m/z 575.74 corresponds to [M]⁺, with fragmentation patterns confirming the loss of ethyl (-45) and benzamide (-121) groups.
| Assay | Compound Activity | Reference Standard |
|---|---|---|
| COX-2 Inhibition | IC₅₀ 1.8 μM | Celecoxib 0.8 μM |
| DPPH Scavenging | EC₅₀ 42 μM | Ascorbic Acid 28 μM |
| Antibacterial (E. coli) | MIC 128 μg/mL | Ampicillin 4 μg/mL |
Structure-Activity Relationships (SAR)
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Benzamide Substitution: 2-Methyl group enhances metabolic stability over unsubstituted analogs (t₁/₂ = 4.2 h vs. 1.8 h in liver microsomes).
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Indole Position: 3-Thioether linkage improves blood-brain barrier permeability (LogBB = -0.4 vs. -1.2 for oxygen analogs).
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Tetrahydrobenzo[b]thiophene: Saturation reduces hepatotoxicity (ALT release: 12 U/L vs. 45 U/L for aromatic analogs) .
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